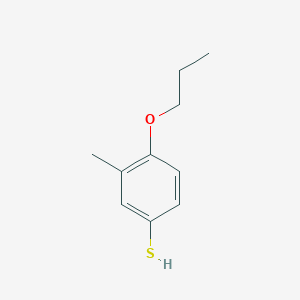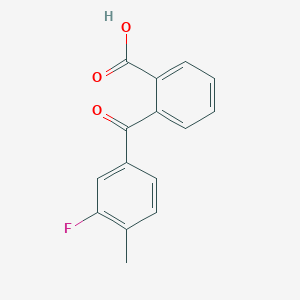
3-Methyl-4-n-propoxythiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-n-propoxythiophenol is an organic compound belonging to the class of thiophenols. Thiophenols are aromatic compounds containing a sulfur atom bonded to a phenyl group. The presence of the sulfur atom imparts unique chemical properties to these compounds, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-n-propoxythiophenol typically involves the following steps:
Starting Material: The synthesis begins with 3-methylthiophenol.
Alkylation: The 3-methylthiophenol undergoes alkylation with n-propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction introduces the n-propoxy group to the thiophenol ring.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (around 80-100°C) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-n-propoxythiophenol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophenol can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsmild temperatures (25-50°C).
Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvents like diethyl ether, low temperatures (-10 to 0°C).
Substitution: Nitric acid, bromine; reaction conditionsroom temperature to moderate heating (25-60°C).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
3-Methyl-4-n-propoxythiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-4-n-propoxythiophenol involves its interaction with molecular targets through its thiol group. The sulfur atom can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methylthiophenol: Lacks the n-propoxy group, making it less hydrophobic.
4-n-Propoxythiophenol: Lacks the methyl group, resulting in different steric and electronic properties.
Thiophenol: The parent compound without any substituents, exhibiting different reactivity and physical properties.
Uniqueness
3-Methyl-4-n-propoxythiophenol is unique due to the presence of both the methyl and n-propoxy groups, which impart distinct steric and electronic characteristics
Properties
IUPAC Name |
3-methyl-4-propoxybenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-6-11-10-5-4-9(12)7-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPFCDCQOURXTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-oxovaleric acid](/img/structure/B7989751.png)

![4-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde](/img/structure/B7989754.png)





